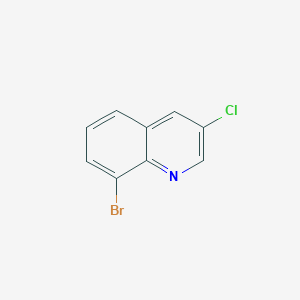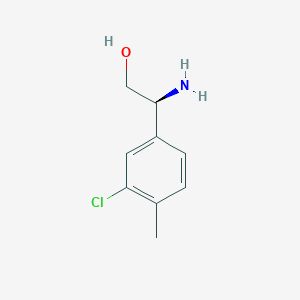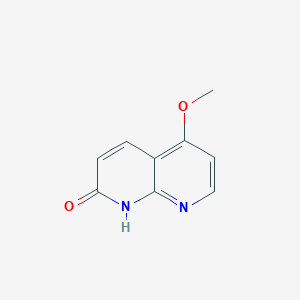
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is a chiral compound with a specific stereochemistry. It contains an amino group, a fluorine atom, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-buten-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and phenol groups.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol: The enantiomer of the compound with different stereochemistry.
3-(1-Aminobut-3-en-1-yl)-4-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
3-(1-Aminobut-3-en-1-yl)-4-bromophenol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminobut-3-enyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(12)8-6-7(13)4-5-9(8)11/h2,4-6,10,13H,1,3,12H2/t10-/m0/s1 |
Clave InChI |
DEBLDQWUAUYFIO-JTQLQIEISA-N |
SMILES isomérico |
C=CC[C@@H](C1=C(C=CC(=C1)O)F)N |
SMILES canónico |
C=CCC(C1=C(C=CC(=C1)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


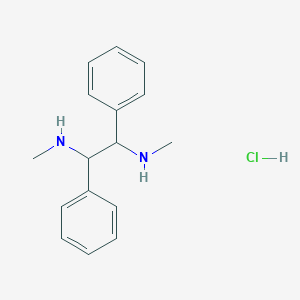
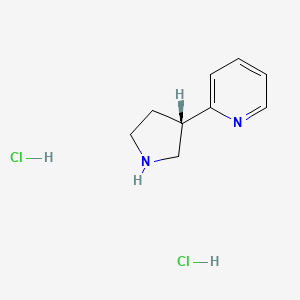
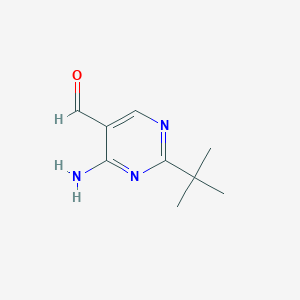
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
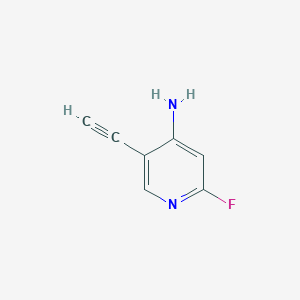


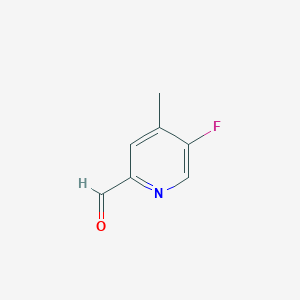

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)

